poly(D,L-lactide-co-glycolide)

Description

Properties

IUPAC Name |

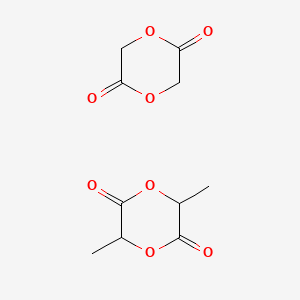

3,6-dimethyl-1,4-dioxane-2,5-dione;1,4-dioxane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4.C4H4O4/c1-3-5(7)10-4(2)6(8)9-3;5-3-1-7-4(6)2-8-3/h3-4H,1-2H3;1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCSKNASZPVZHEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OC(C(=O)O1)C.C1C(=O)OCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26780-50-7, 107131-72-6 | |

| Record name | Poly-(DL)-lactide-co-glycolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26780-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dioxane-2,5-dione, 3,6-dimethyl-, polymer with 1,4-dioxane-2,5-dione, block | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107131-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80910517 | |

| Record name | 1,4-Dioxane-2,5-dione--3,6-dimethyl-1,4-dioxane-2,5-dione (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80910517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107760-14-5 | |

| Record name | 1,4-Dioxane-2,5-dione--3,6-dimethyl-1,4-dioxane-2,5-dione (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80910517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Polymerization Methodologies of Poly D,l Lactide Co Glycolide

Fundamental Polymerization Mechanisms

The synthesis of poly(D,L-lactide-co-glycolide) is primarily accomplished through two distinct polymerization pathways: ring-opening polymerization (ROP) and direct condensation polymerization. The choice of method significantly impacts the final molecular weight and, consequently, the mechanical properties of the resulting copolymer. scirp.orgkinampark.com

Ring-Opening Polymerization (ROP) of Cyclic Dimers

Ring-opening polymerization is the most widely utilized method for synthesizing high-molecular-weight PLGA. researchgate.netmdpi.comacs.org This technique involves the polymerization of cyclic diesters of lactic acid (lactide) and glycolic acid (glycolide). researchgate.netkinampark.com The process is typically conducted in bulk (melt state) at temperatures ranging from 130°C to 205°C. scirp.orgnih.gov ROP allows for precise control over the polymerization process, enabling the production of polymers with well-defined chemical and structural properties. researchgate.netnih.gov The reaction is initiated by a catalyst that activates hydroxyl moieties, which then proceed to open the cyclic dimer rings and initiate chain growth. researchgate.net The purity of the monomers and the amount of water or alcohol in the reaction system are critical factors for achieving high molecular weight and high conversion rates. researchgate.netspringernature.com

The mechanism allows for the synthesis of polymers with molecular weights up to 105 or even 106 Da. 20.210.105 A key advantage of ROP is its ability to produce stereospecific polymer chains and control the insertion of monomers into the growing polymer chain. researchgate.net

Direct Condensation Polymerization

Direct condensation polymerization is an alternative route for PLGA synthesis, involving the direct reaction of lactic acid and glycolic acid. kinampark.comtandfonline.com This method is generally used to produce copolymers of low molecular weight. scirp.orgkinampark.comresearchgate.net The process involves a dehydration reaction to form ester linkages, with the continuous removal of water to drive the reaction forward. kinampark.com While simpler in concept, melt polycondensation is complicated by equilibria involving dehydration/hydration for ester formation and ring/chain formation for the cyclic diesters. kinampark.com High temperatures and vacuum conditions can induce depolymerization, leading to the formation of lactide and glycolide (B1360168). kinampark.com This method is often preferred for synthesizing low-molecular-weight polymers or when the complexity of ROP is not required. researchgate.netnih.gov

Polymerization Initiators and Catalysis Studies

The selection of catalysts and initiators is crucial in PLGA synthesis, as it governs the reaction rate, molecular weight, and even the microstructure of the final polymer. researchgate.netpolylactide.com

Stannous octoate, also known as tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂), is the most common catalyst used for the ROP of lactide and glycolide due to its high reactivity, solubility in melt monomers, and acceptance by the U.S. Food and Drug Administration (FDA) as a food stabilizer. researchgate.netkinampark.comnih.govspringernature.com20.210.105 It is highly active at typical melt polymerization temperatures of 140-180°C. 20.210.105 Other organometallic catalysts, such as zinc (II) 2-ethylhexanoate (ZnOct₂), have been studied as less toxic alternatives to tin-based catalysts. researchgate.net Organocatalytic systems, like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), have also been employed to synthesize PLGA at room temperature without the need for metal catalysts, yielding polymers with narrow polydispersity indexes. acs.org

Initiators are compounds that start the polymerization reaction and are essential for controlling the molecular weight of the resulting polymer. researchgate.netpolylactide.com Hydroxyl-containing compounds, such as 1-dodecanol (B7769020) or lauryl alcohol, are frequently used as initiators. scirp.orgkinampark.comnih.gov By adjusting the monomer-to-initiator ratio, the molecular weight of the PLGA can be effectively controlled; a lower concentration of the initiator relative to the monomer leads to a higher molecular weight. researchgate.netnih.gov Water can also act as an initiator, resulting in PLGA with a free acid end-cap. researchgate.net

| Compound | Type | Key Research Findings | References |

|---|---|---|---|

| Stannous octoate (Sn(Oct)₂) | Catalyst | Most widely used; FDA-accepted; highly active in melt polymerization. | kinampark.comnih.govspringernature.com20.210.105 |

| Zinc (II) 2-ethylhexanoate (ZnOct₂) | Catalyst | Studied as a less toxic alternative to Sn(Oct)₂. | researchgate.net |

| 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) | Organocatalyst | Enables rapid, room-temperature polymerization without metal catalysts, producing polymers with narrow polydispersity. | acs.org |

| 1-Dodecanol / Lauryl Alcohol | Initiator | Used to control molecular weight; lower initiator concentration leads to higher molecular weight. | scirp.orgkinampark.comnih.gov |

| Water | Initiator | Can initiate polymerization, leading to the formation of PLGA with a free carboxylic acid end-group. | researchgate.net |

| Poly(ethylene glycol) (PEG) | Macroinitiator | Used to synthesize PEG-b-PLGA block copolymers. | acs.org |

Control of PLGA Molecular Architecture During Synthesis

The versatility of PLGA stems from the ability to precisely control its molecular architecture during synthesis. This control is primarily exerted through the regulation of the monomer ratio and the strategic selection of end-groups.

Monomer Ratio Regulation and its Influence on Copolymer Structure

The molar ratio of lactide to glycolide (LA/GA) is a critical parameter that dictates the physicochemical properties of the resulting copolymer, including its crystallinity, hydrophilicity, degradation rate, and glass transition temperature (Tg). nih.govnih.govnih.gov

Mechanical Properties: The LA/GA ratio also determines the mechanical properties of the polymer. acs.org For example, copolymers with 50 to 85 mol% lactide exhibit a tensile strength between 41.4 and 55.2 MPa and a tensile modulus between 1 and 4.3 GPa. acs.org

| LA:GA Ratio | Key Property Influence | References |

|---|---|---|

| High Glycolide (>50% GA) | Higher hydrophilicity, faster degradation rate, reduced crystallinity. | nih.govmdpi.com |

| 50:50 | Exhibits the fastest degradation rate among common formulations. | nih.gov |

| High Lactide (>50% LA) | More hydrophobic, slower degradation rate, higher glass transition temperature. | nih.govnih.gov |

| 75:25 | Degrades much more slowly than 53:47 PLGA. | mdpi.com |

| 90:10 | Used in sutures (e.g., Vicryl is 92% glycolide, 8% lactic acid). | 20.210.105 |

End-Group Control Strategies in PLGA Synthesis

The terminal groups of PLGA chains can be controlled during synthesis, significantly impacting the polymer's properties and potential for further modification. PLGA can have ester, carboxylic acid, or hydroxyl end-groups. polylactide.com

Carboxylic Acid-Ended PLGA: Synthesizing PLGA with carboxylic acid end-groups enhances water solubility and provides reactive sites for the conjugation of other molecules, which is advantageous for surface functionalization. polylactide.comnih.gov This can be achieved by using water as the initiator during polymerization or by incorporating initiator molecules that contain a carboxylic acid group, such as acetic or propionic acid. researchgate.netpolylactide.com The presence of these carboxyl groups results in a negative zeta potential on the surface of nanoparticles formulated from the polymer. nih.gov

Ester-Ended PLGA: When an alcohol like dodecanol (B89629) is used as an initiator, the resulting PLGA chains are terminated with an alkyl ester group. researchgate.net This "end-capping" can modify the polymer's degradation profile.

Branched PLGA: The polymer chain architecture can also be controlled. For instance, using an initiator with multiple hydroxyl groups, such as glucose, allows for the synthesis of star-shaped PLGA. nih.gov This branched structure can influence the polymer's rheological and degradation properties. nih.gov

The strategic control over these synthetic parameters allows for the production of PLGA with a wide array of tailored properties, making it a highly versatile biomaterial.

Molecular Weight and Polydispersity Index Control

The molecular weight (Mw) and polydispersity index (PDI) are critical properties of poly(D,L-lactide-co-glycolide) (PLGA) that significantly influence its mechanical strength, degradation kinetics, and drug release profile. nih.govnih.gov Precise control over these parameters is essential for tailoring the polymer for specific biomedical applications. Molecular weight is an indicator of the polymer chain length; a higher molecular weight corresponds to a longer chain. nih.gov The PDI (Mw/Mn) is a measure of the broadness of the molecular weight distribution within a polymer sample. lcms.cz

Control over the molecular weight of PLGA during its primary synthesis method, ring-opening polymerization (ROP), is achieved by manipulating several reaction parameters. The concentration of the initiator, such as stannous octoate, and the monomer-to-initiator ratio are key factors. kinampark.com Additionally, a co-initiator, often a hydroxyl-containing compound like lauryl alcohol, can be introduced to the reaction. scirp.orgresearchgate.net This co-initiator acts as a chain transfer agent, effectively controlling the length of the polymer chains and, consequently, the final molecular weight. kinampark.com Other process variables that influence the molecular weight include the reaction temperature and duration. springernature.com For instance, bulk polymerization is typically conducted at high temperatures (e.g., 175°C) for several hours to achieve high molecular weight polymers. scirp.org

The polydispersity index (PDI) reflects the uniformity of the polymer chains. A PDI value of 1.0 indicates that all polymer chains are of the same length (monodisperse), while higher values signify a broader distribution of chain lengths. In typical PLGA synthesis, PDI values often range from 1.6 to 1.7. lcms.cz However, during polymer degradation, the PDI can increase, indicating a wider distribution of molecular weights as the chains break down. lcms.cz Achieving a low PDI is desirable for predictable and reproducible material performance. Advanced synthesis techniques can produce PLGA with PDI values below 0.2, which is considered highly monodisperse. nih.govacs.org Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a common technique used to determine the molecular weight and PDI of PLGA samples. lcms.cz

The following table summarizes the key parameters influencing the molecular weight and PDI of PLGA during synthesis.

| Parameter | Effect on Molecular Weight | Effect on Polydispersity Index (PDI) | Reference |

| Initiator Concentration | Inverse relationship; higher concentration leads to lower Mw. | Can influence PDI; optimal concentration needed for narrow distribution. | kinampark.com |

| Co-initiator (e.g., Lauryl Alcohol) | Allows for direct control; higher concentration leads to lower Mw. | Helps in achieving a more controlled polymerization and potentially lower PDI. | scirp.org |

| Reaction Temperature | Higher temperatures generally increase reaction rate and can lead to higher Mw, but can also promote side reactions. | High temperatures can lead to side reactions like transesterification, broadening the PDI. nih.gov | springernature.com |

| Reaction Time | Longer reaction times generally lead to higher monomer conversion and higher Mw. | Prolonged times at high temperatures can increase PDI due to degradation or transesterification. nih.gov | springernature.com |

Investigating Copolymer Sequence (Random vs. Block/Ordered)

The arrangement of lactide and glycolide monomer units along the polymer chain, known as the copolymer sequence, fundamentally affects the physicochemical properties of PLGA. acs.org The two primary sequence structures are random and block copolymers. youtube.com

A random copolymer features lactide and glycolide units dispersed irregularly along the polymer chain. youtube.com This structure is typically achieved through conventional synthesis methods like bulk batch polymerization at high temperatures using tin-based catalysts, such as stannous octoate. nih.govacs.org This process is driven by the differing reactivity of the lactide and glycolide monomers. Glycolide is generally more reactive than lactide, meaning it is often incorporated into the growing polymer chain at a faster rate. researchgate.net Furthermore, the high temperatures used in this method can promote transesterification reactions, which further randomize the monomer sequence and tend to result in polymers with a broad polydispersity index (PDI). nih.gov The resulting amorphous, random structure is preferred in many drug delivery systems as it can allow for a more homogenous distribution of the encapsulated drug. researchgate.net

A block copolymer , in contrast, consists of distinct segments, or blocks, of homopolymers. youtube.com For example, a PLGA-PEG-PLGA triblock copolymer contains a central block of polyethylene (B3416737) glycol (PEG) flanked by blocks of PLGA. acs.org Within the PLGA block itself, the sequence can also be ordered. Achieving a block or ordered sequence requires more controlled polymerization techniques to overcome the differential reactivity of the monomers and suppress randomizing side reactions. One advanced strategy involves the use of organocatalysts, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), at room temperature. nih.govacs.org A semi-batch polymerization approach can be employed where the more reactive monomer (glycolide) is added in a controlled manner to a solution containing the less reactive monomer (lactide) and the catalyst. nih.gov This method allows for the synthesis of well-defined block copolymers with predictable molecular weights and narrow PDIs. nih.govacs.org The sequence structure has been shown to influence the hydrophobic/hydrophilic balance and subsequent self-assembly and gelling behavior of amphiphilic block copolymers in aqueous solutions. acs.org

The table below compares the synthesis and properties of random and block PLGA copolymers.

| Feature | Random PLGA Copolymer | Block/Ordered PLGA Copolymer | Reference |

| Monomer Sequence | Irregular, random distribution of lactide and glycolide units. | Contains distinct, ordered segments (blocks) of monomers. | youtube.com |

| Synthesis Method | High-temperature (e.g., >150°C) bulk polymerization. | Controlled/living polymerization, often at room temperature. | nih.govacs.org |

| Typical Catalyst | Tin-based catalysts (e.g., stannous octoate). | Organocatalysts (e.g., DBU). | nih.govacs.org |

| Key Process Feature | Batch polymerization of monomer mixture. | Controlled, often semi-batch, addition of the more reactive monomer. | nih.gov |

| Polydispersity Index (PDI) | Typically broader (e.g., >1.5) due to transesterification. | Typically narrow and well-controlled. | nih.gov |

| Primary Application Driver | Homogenous matrix for uniform drug distribution. | Tailored properties based on block structure, e.g., thermogelling. | researchgate.netacs.org |

Fabrication Methodologies for Plga Based Advanced Materials

Nanoparticle Fabrication Techniques

Several methods are employed for the fabrication of PLGA nanoparticles, with the most common being emulsification-solvent evaporation, nanoprecipitation, and spray drying. nanocomposix.comnih.gov The selection of a specific technique is often dictated by the properties of the substance to be encapsulated (e.g., hydrophilic vs. hydrophobic) and the desired characteristics of the final nanoparticle formulation. nanocomposix.com

Emulsification-solvent evaporation is one of the most prevalent and versatile methods for preparing PLGA nanoparticles. nanocomposix.comresearchgate.net This technique can be adapted to encapsulate both hydrophobic and hydrophilic agents through single or double emulsion processes, respectively. nih.govnih.gov

Single Emulsion (Oil-in-Water, O/W): This method is ideal for encapsulating hydrophobic drugs. nih.gov The process begins by dissolving PLGA along with the hydrophobic agent in a volatile, water-immiscible organic solvent, such as dichloromethane (B109758) (DCM) or ethyl acetate (B1210297), to form the oil phase. researchgate.netnih.gov This organic phase is then added to a larger aqueous phase containing a surfactant or stabilizer (e.g., polyvinyl alcohol (PVA) or Vitamin E-TPGS). nih.govacs.org High-energy emulsification, typically through sonication or high-speed homogenization, is applied to break the oil phase into nano-sized droplets. nih.govcsfarmacie.cz The resulting oil-in-water emulsion is then stirred, often for several hours, to allow the organic solvent to evaporate. nih.gov This evaporation causes the PLGA to precipitate and solidify, forming hardened nanoparticles that encapsulate the drug. nih.govnih.gov Finally, the nanoparticles are collected, washed via centrifugation to remove excess surfactant, and often lyophilized for long-term storage. nih.govjove.com

Double Emulsion (Water-in-Oil-in-Water, W/O/W): This variation is specifically designed for encapsulating hydrophilic substances like proteins and peptides. frontiersin.org The process starts by dissolving the hydrophilic agent in a small volume of aqueous solution. This aqueous phase is then emulsified into an organic phase containing the dissolved PLGA, creating a primary water-in-oil (W/O) emulsion. frontiersin.org This primary emulsion is then quickly added to a larger volume of an aqueous solution containing a stabilizer and subjected to a second emulsification step. kinampark.com This forms a more complex water-in-oil-in-water (W/O/W) double emulsion. Similar to the single emulsion method, the organic solvent is subsequently removed by evaporation, leading to the formation of solid nanoparticles with the hydrophilic agent trapped in internal aqueous compartments. nih.govkinampark.com

The emulsification-based methods have been widely used due to their ability to produce PLGA nanoparticles with customizable characteristics. nih.gov

Nanoprecipitation, also known as solvent displacement or interfacial deposition, is a straightforward, one-step method for producing PLGA nanoparticles. nanocomposix.comrsc.org This technique is particularly well-suited for encapsulating hydrophobic drugs and is valued for its simplicity and high reproducibility. nanocomposix.comrsc.org

The process involves dissolving the PLGA polymer and the drug in a polar, water-miscible organic solvent, such as acetone (B3395972) or acetonitrile. frontiersin.orgnanocomposix.com This organic solution is then added dropwise into an aqueous phase, which may contain a stabilizer, under stirring. frontiersin.orgmdpi.com The rapid diffusion of the water-miscible solvent from the organic phase into the aqueous phase causes a rapid supersaturation of the polymer. rsc.orgmdpi.com This change in solvent quality reduces the solubility of PLGA, forcing it to precipitate instantaneously and self-assemble into nanoparticles. frontiersin.orguni-saarland.de The remaining organic solvent is then removed by evaporation, typically under reduced pressure. nanocomposix.com This method is known for producing small nanoparticles with a narrow size distribution. rsc.org

Spray drying is a rapid, simple, and scalable single-step process that transforms a liquid feed into a dry powder. bohrium.comnih.govsiansonic.com This technique can be used to produce drug-loaded PLGA micro- and nanoparticles. umw.edu.plresearchgate.net The process involves three main stages: atomization, solvent evaporation, and particle collection. nih.govumw.edu.pl

First, a solution or suspension containing PLGA and the active agent is atomized into a spray of fine droplets using a nozzle. nih.gov These droplets are then directed into a drying chamber where they are mixed with a hot gas stream (commonly air). nih.gov The high temperature causes the rapid evaporation of the solvent from the droplets, leading to the formation of solid, dry particles. researchgate.net The resulting powder is then separated from the gas stream and collected. nih.govsiansonic.com

A more advanced version, nano spray drying, extends this capability to produce particles in the nanometer range with high encapsulation efficiency and narrow size distributions. bohrium.comumw.edu.pl This technology has been successfully used to create PLGA nanoparticles loaded with various therapeutic agents. umw.edu.pl A key advantage of spray drying is its suitability for heat-sensitive compounds, as the droplets are exposed to high temperatures for only a very short duration. nih.gov

The emulsification-diffusion method is another technique for preparing PLGA nanoparticles. This method involves the use of a partially water-soluble solvent. kinampark.com The process begins by dissolving PLGA in a suitable solvent, which is then saturated with water to form the organic phase. This organic phase is emulsified in an aqueous solution containing a stabilizer (which is also saturated with the organic solvent) to form an o/w emulsion. kinampark.com Subsequently, a large amount of water is added to the system. kinampark.com This addition disrupts the equilibrium, causing the partially water-soluble solvent to diffuse from the internal droplets into the external aqueous phase. kinampark.comunicamp.br The rapid diffusion of the solvent leads to the precipitation of the polymer and the formation of nanoparticles. kinampark.com The stability and size of the initial droplets are critical factors for the success of this method. kinampark.com

The term "interfacial deposition" is often used synonymously with nanoprecipitation or solvent displacement, as described in section 3.1.2. nanocomposix.comrsc.org It relies on the principle of polymer deposition at the interface between the solvent and the non-solvent phase following rapid diffusion. nih.gov

Salting Out: This method is a modification of the emulsification technique and relies on the precipitation of a polymer from an organic solution. ebrary.net The process involves dissolving PLGA in a water-miscible organic solvent like acetone. ebrary.net This solution is then emulsified into an aqueous phase that contains a high concentration of an electrolyte (a "salting-out" agent) such as magnesium chloride, as well as a stabilizing agent like PVA. frontiersin.orgebrary.net The high salt concentration in the aqueous phase significantly reduces the miscibility of the organic solvent, effectively "salting it out" and promoting the formation of a fine emulsion. frontiersin.org This emulsion is then diluted with a large volume of water, which reduces the salt concentration and allows the organic solvent to diffuse into the aqueous phase, causing the polymer to precipitate and form nanoparticles. ebrary.net The final step involves removing the solvent and salt, often through cross-flow filtration. ebrary.net

Dialysis: The dialysis method offers a way to form PLGA nanoparticles without the need for surfactants or emulsifiers. researchgate.net In this technique, the PLGA polymer is first dissolved in a suitable organic solvent, such as dimethylacetamide (DMAc). researchgate.net This polymer solution is then placed inside a dialysis membrane bag. The sealed bag is subsequently immersed in a large volume of a non-solvent, typically water. researchgate.net Due to the concentration gradient, the organic solvent gradually diffuses out of the dialysis bag into the surrounding non-solvent, while the non-solvent diffuses in. This slow solvent exchange process leads to a progressive decrease in the polymer's solubility inside the bag, causing it to precipitate and form nanoparticles. researchgate.net The resulting nanoparticles are spherical and can be collected after the organic solvent is fully displaced. researchgate.net

The final characteristics of PLGA nanoparticles, such as their size, polydispersity index (PDI), and morphology, are highly dependent on the various formulation and process parameters employed during fabrication. rsc.orgnih.gov Careful manipulation of these parameters allows for the tuning of nanoparticles to achieve desired properties. rsc.org

Key parameters and their general effects include:

PLGA Concentration: Generally, increasing the concentration of PLGA in the organic phase leads to an increase in nanoparticle size. kinampark.comnih.govresearchgate.net This is because a higher polymer concentration increases the viscosity of the organic phase, which hinders the formation of smaller droplets during emulsification, and results in more solid content per droplet. kinampark.comfrontiersin.org However, at very high concentrations, particle aggregation may occur. nih.gov

Surfactant/Stabilizer Concentration: The concentration of the stabilizing agent (e.g., PVA) plays a crucial role. An increase in surfactant concentration typically leads to a decrease in particle size. csfarmacie.czkinampark.com The surfactant adsorbs at the oil-water interface, reducing interfacial tension and stabilizing the newly formed droplets against coalescence, thereby allowing for the formation of smaller, more stable nanoparticles. csfarmacie.czkinampark.com

Organic Solvent: The choice of organic solvent (e.g., dichloromethane, ethyl acetate, acetone) significantly impacts nanoparticle properties. nih.gov Factors such as the solvent's miscibility with water, boiling point, and diffusion coefficient affect the rate of particle formation and final size. nih.govnih.gov For instance, in nanoprecipitation, solvents with a higher diffusion coefficient in water tend to produce smaller nanoparticles. nih.gov Solvents like dichloromethane have been noted to produce particles with higher sphericity and smoother surfaces compared to ethyl acetate in some studies. nih.gov

Energy Input: The amount of energy applied during emulsification (e.g., sonication time and amplitude, homogenization speed, stirring rate) is a critical factor. kinampark.com Higher energy input generally results in smaller nanoparticles by providing more force to break down the dispersed phase into finer droplets. csfarmacie.czkinampark.com For example, increasing sonication time or stirring speed typically reduces the mean particle diameter. kinampark.comnih.gov

Phase Volume Ratio: The ratio of the organic phase volume to the aqueous phase volume can influence particle size. kinampark.commdpi.com Changes in this ratio can affect the efficiency of the emulsification process and the solvent diffusion rate, thereby altering the final particle characteristics. kinampark.com

The following tables summarize the influence of key parameters on PLGA nanoparticle size as reported in various studies.

| Parameter | Change | Effect on Nanoparticle Size | Fabrication Method | Reference |

|---|---|---|---|---|

| PLGA Concentration | Increase | Increase | Nanoprecipitation / Emulsion | nih.govresearchgate.netfrontiersin.org |

| Surfactant (PVA) Concentration | Increase | Decrease | Emulsion-Solvent Evaporation | csfarmacie.czkinampark.com |

| Organic Solvent Type | Varies (e.g., Acetonitrile vs. Acetone vs. THF) | Varies (depends on diffusion coefficient) | Nanoprecipitation | nih.gov |

| Parameter | Change | Effect on Nanoparticle Size | Fabrication Method | Reference |

|---|---|---|---|---|

| Sonication Time/Power | Increase | Decrease | Double Emulsion | kinampark.com |

| Stirring/Agitation Speed | Increase | Decrease | Emulsion-Solvent Evaporation | nih.gov |

| Dispersing Flow Rate | Increase | Decrease | Flow-Focusing Nano-Precipitation System | researchgate.net |

| Temperature | Increase | Decrease | Nanoprecipitation | nih.gov |

Microparticle Fabrication Techniques

PLGA microparticles are widely utilized as carriers for the controlled release of therapeutic agents. The fabrication method significantly influences the microparticle characteristics, including drug encapsulation efficiency and release kinetics.

Emulsification followed by solvent evaporation or extraction is the most common approach for preparing PLGA microparticles. uu.nlresearchgate.net The choice of emulsion strategy depends primarily on the solubility of the substance to be encapsulated.

Oil-in-Water (O/W) Emulsion: This single emulsion method is suitable for encapsulating lipophilic (hydrophobic) drugs. scirp.org The process involves dissolving PLGA and the hydrophobic drug in a water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate. scirp.orggoogle.com This "oil" phase is then dispersed in an aqueous phase containing a stabilizer, typically polyvinyl alcohol (PVA), to form an O/W emulsion. drug-dev.com The organic solvent is subsequently removed by evaporation or extraction, leading to the solidification of PLGA into microparticles. drug-dev.com

Water-in-Oil-in-Water (W/O/W) Emulsion: This double emulsion technique is the primary method for encapsulating hydrophilic molecules like proteins, peptides, and certain small-molecule drugs. scirp.orgnih.gov The process begins with the creation of a primary water-in-oil (W/O) emulsion by dispersing an aqueous solution of the drug into an organic solution of PLGA. mdpi.comnih.gov This primary emulsion is then dispersed in a larger volume of an aqueous solution containing a stabilizer, forming the secondary W/O/W emulsion. nih.govnih.gov Finally, the solvent is removed to harden the microparticles. mdpi.com A significant challenge with this method is the potential for the drug to leak from the inner aqueous phase to the external aqueous phase during the process, which can lower encapsulation efficiency. scirp.org

Solid-in-Oil-in-Water (S/O/W) Emulsion: To overcome the stability and encapsulation issues associated with the W/O/W method for hydrophilic drugs, the S/O/W technique was developed. nih.gov In this approach, the solid drug is dispersed directly into the organic PLGA solution to form a solid-in-oil (S/O) suspension. nih.govresearchgate.net This suspension is then emulsified in an aqueous phase, similar to the O/W method. scirp.org By keeping the drug in a solid state, its partitioning into the external water phase is minimized, often resulting in higher encapsulation efficiency and improved stability. scirp.orgnih.gov Studies have shown that the S/O/W method can dramatically improve the entrapment efficiency of hydrophilic drugs compared to the W/O/W technique. scirp.orgnih.gov

Table 1: Comparison of Emulsification Strategies for PLGA Microparticle Fabrication

| Emulsification Strategy | Abbreviation | Primary Application (Drug Type) | Process Description | Key Advantages | Key Challenges |

| Oil-in-Water | O/W | Lipophilic (Hydrophobic) | A solution of PLGA and drug in an organic solvent is emulsified in an aqueous phase. drug-dev.com | Simple, one-step emulsification process. | Not suitable for hydrophilic drugs. |

| Water-in-Oil-in-Water | W/O/W | Hydrophilic (Proteins, Peptides) | An aqueous drug solution is emulsified in a PLGA-organic solvent solution (W/O), which is then emulsified in an outer aqueous phase. nih.gov | Widely used for water-soluble molecules. nih.gov | Instability of the double emulsion can lead to low encapsulation efficiency and burst release. scirp.org |

| Solid-in-Oil-in-Water | S/O/W | Hydrophilic (Solid Form) | The solid drug is suspended in a PLGA-organic solvent solution (S/O), which is then emulsified in an aqueous phase. nih.gov | Improved stability and higher encapsulation efficiency for hydrophilic drugs compared to W/O/W. scirp.orgnih.gov | Requires the drug to be available in a stable, solid form. |

While conventional emulsification methods are widely used, they often produce microparticles with a broad size distribution (polydispersity) and exhibit batch-to-batch variability. elveflow.comrsc.org Advanced technologies like microfluidics and membrane emulsification offer precise control over the fabrication process, yielding highly uniform microparticles. uu.nlnih.gov

Microfluidics: This technology involves manipulating fluids in channels with dimensions on the micrometer scale. nih.gov Microfluidic devices can be used to generate highly monodisperse droplets that serve as templates for PLGA microparticles. nih.govresearchgate.net Common microfluidic designs for droplet generation include co-flow, flow-focusing, and T-junction geometries. researchgate.net By precisely controlling the flow rates of the dispersed (PLGA/solvent) and continuous (aqueous) phases, the size of the resulting droplets can be accurately tuned. nih.govnih.gov This high degree of control leads to excellent reproducibility and narrow particle size distributions. elveflow.com

Membrane Emulsification: This technique involves pressing the dispersed phase through a microporous membrane into the continuous phase, which flows tangentially across the membrane surface. uu.nlkinampark.com Droplets form at the pores and are detached by the shear stress of the continuous phase. uu.nlresearchgate.net The resulting droplet size is primarily determined by the membrane pore size and is typically 2 to 10 times larger than the pore diameter. researchgate.net This method can produce uniformly sized microparticles with controllable diameters and is less energy-intensive than high-shear homogenization. uu.nlkinampark.com Shirasu Porous Glass (SPG) membranes are commonly used for this purpose. uu.nlresearchgate.net

Spray Drying: This is a one-step, continuous process that transforms a liquid feed (a solution or suspension) into a dry powder. kinampark.com For PLGA microparticle fabrication, the polymer and drug are dissolved or suspended in a suitable solvent system, which is then atomized into fine droplets into a hot drying gas (e.g., nitrogen). kinampark.comnih.gov The solvent rapidly evaporates, resulting in the formation of solid microparticles, which are then separated from the gas stream. nih.govresearchgate.net Spray drying is a scalable and rapid technique, widely used in the pharmaceutical industry. kinampark.com The properties of the resulting microparticles, such as size, morphology, and density, are influenced by various process parameters including the feed concentration, feed rate, nozzle design, and drying temperature. kinampark.comnih.gov

Inkjet Printing: While more commonly associated with 2D and 3D printing, inkjet technology can also be adapted for microparticle generation. This "drop-on-demand" technique ejects precise volumes of a liquid "ink" (containing dissolved PLGA) through a nozzle to form droplets. As the solvent evaporates, solid microparticles are formed. This method offers excellent control over particle size and can be used to create highly uniform microparticles.

Table 2: Overview of Advanced Fabrication Techniques for PLGA Microparticles

| Technique | Principle | Key Advantages | Typical Particle Size Range |

| Microfluidics | Generation of uniform droplets in microchannels. nih.gov | High monodispersity, precise size control, high reproducibility. elveflow.comnih.gov | Sub-micron to hundreds of microns. nih.gov |

| Membrane Emulsification | Extrusion of the dispersed phase through a microporous membrane into a continuous phase. kinampark.com | Narrow size distribution, low shear stress, controllable particle size. uu.nldrug-dev.com | 20 to 140 µm. kinampark.com |

| Spray Drying | Atomization of a PLGA solution/suspension into a hot gas, leading to rapid solvent evaporation. kinampark.com | Rapid, one-step, continuous process, scalable. kinampark.comkinampark.com | 1 to 10 µm. kinampark.com |

Scaffold and Hydrogel Fabrication Methodologies

In tissue engineering, PLGA is frequently used to create three-dimensional (3D) porous scaffolds that mimic the extracellular matrix, providing structural support for cell attachment, proliferation, and differentiation.

Electrospinning is a widely used technique to produce non-woven fibrous mats composed of micro- or nanofibers. The process involves applying a high voltage to a polymer solution (PLGA dissolved in a suitable solvent), which is extruded from a spinneret. When the electrostatic forces overcome the surface tension of the solution, a charged jet is ejected. The solvent evaporates as the jet travels towards a grounded collector, resulting in the deposition of solid polymer fibers. The resulting fibrous scaffold has a high surface-area-to-volume ratio and a porous structure that is conducive to cell infiltration and nutrient transport, making it highly suitable for tissue engineering applications.

Additive manufacturing, or 3D printing, enables the fabrication of scaffolds with precisely controlled architecture, including pore size, porosity, and interconnectivity, based on a computer-aided design (CAD) model. nih.govdesktopmetal.commdpi.com This allows for the creation of patient-specific implants and complex structures that are difficult to achieve with conventional methods. nih.govdesktopmetal.com

Several 3D printing techniques are used for PLGA:

Extrusion-Based 3D Printing: This is one of the most common methods, which includes techniques like fused deposition modeling (FDM). mdpi.com In the direct melt extrusion approach, PLGA is heated above its glass transition temperature and extruded through a nozzle to deposit filaments layer-by-layer. nih.govfrontiersin.org Alternatively, a solution or paste of PLGA dissolved in a solvent can be extruded and subsequently solidified. researchgate.netnih.gov The properties of the printed scaffold depend on material characteristics (e.g., molecular weight and lactic acid:glycolic acid ratio of PLGA) and printing parameters (e.g., temperature, pressure, and printing speed). nih.govnih.gov

Antisolvent 3D Printing: This is a novel technique where a solution of PLGA in a solvent is extruded into a bath containing an antisolvent (a liquid in which PLGA is not soluble). mdpi.com This induces rapid phase separation and solidification of the polymer, forming a fibrous structure. This method allows for the creation of scaffolds with a highly porous, radially oriented microstructure. mdpi.com

The ability to precisely control the macro- and micro-architecture of PLGA scaffolds through 3D printing is critical for guiding tissue regeneration and achieving desired mechanical properties. nih.govmdpi.com

Microfluidic Chip-Based Fiber Fabrication

Microfluidic spinning technology presents a sophisticated and highly controllable method for fabricating poly(D,L-lactide-co-glycolide) (PLGA) microfibers. This technique utilizes a microfluidic chip, often fabricated from polydimethylsiloxane (B3030410) (PDMS), to generate fibers through a phase inversion process. acs.org In a typical setup, a core fluid stream consisting of PLGA dissolved in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), is introduced into the microchannel. acs.orgacs.org Simultaneously, a sheath fluid, commonly a glycerol-containing aqueous solution, flows around the core stream. tissueeng.netnih.gov The interaction between the two streams causes the solvent to diffuse out of the PLGA solution and the non-solvent (water) to diffuse in, leading to the precipitation of PLGA and the formation of a solid microfiber "on the fly". acs.orgtissueeng.net

A primary advantage of this chip-based method is the precise control over fiber dimensions. acs.org The diameter of the resulting PLGA fibers can be readily manipulated by adjusting the flow rates of the core and sheath fluids. acs.orgtissueeng.net Increasing the core flow rate or decreasing the sheath flow rate generally results in fibers with larger diameters. tissueeng.net For instance, studies have demonstrated that by varying the PLGA solution flow rate from 1 to 50 μL/min with sheath flow rates of 250 or 1000 μL/min, fibers with diameters ranging from 20 to 230 μm can be produced. tissueeng.netnih.govkorea.ac.kr

The resulting fibers typically exhibit a distinct morphology, characterized by a dense outer surface and a highly porous interior structure. acs.orgnih.govkorea.ac.kr This fabrication process is conducted under ambient conditions, avoiding the need for high temperatures or pressures that are common in other fiber spinning techniques like melt spinning. acs.orgtissueeng.net This makes the microfluidic approach compatible with the incorporation of sensitive biological materials. acs.orgtissueeng.net The simplicity of the apparatus and the reproducibility of the process make it a valuable tool for creating advanced materials, such as 3D scaffolds for tissue engineering applications where guided cell growth is desired. acs.orgacs.orgtissueeng.net

Table 1: Effect of Flow Rates on PLGA Microfiber Diameter in a Microfluidic System Data derived from experimental findings where PLGA in DMSO was used as the core fluid and a glycerol/water solution was the sheath fluid. tissueeng.netnih.gov

| Core Flow Rate (PLGA in DMSO) (µL/min) | Sheath Flow Rate (µL/min) | Resulting Fiber Diameter Range (µm) |

| 1 - 50 | 250 | 20 - 230 |

| 1 - 50 | 1000 | 20 - 230 |

Emulsion and Casting/Quenching Methods for Hydrogel Formation

Porous PLGA hydrogels and scaffolds can be fabricated using techniques that rely on solvent removal and phase separation, primarily through emulsion or solvent casting methods.

The emulsion solvent evaporation technique is a common approach for producing PLGA microparticles or nanoparticles, which can then be formed into a hydrogel structure. mdpi.comnih.gov In a typical oil-in-water (o/w) single emulsion process, PLGA is first dissolved in a water-immiscible volatile organic solvent like ethyl acetate or chloroform. nih.govmdpi.com This organic phase (the "oil") is then emulsified in an aqueous phase containing a surfactant or stabilizer, such as polyvinyl alcohol (PVA) or Vitamin E-TPGS. nih.govmdpi.com High-energy processes like sonication are used to break the organic phase into fine droplets. nih.gov The entire emulsion is then subjected to stirring, often under reduced pressure, to evaporate the organic solvent. nih.gov As the solvent is removed, the PLGA precipitates, hardening the droplets into solid micro- or nanoparticles. nih.gov These particles are subsequently collected, washed, and can be crosslinked to form a porous hydrogel. mdpi.com

The solvent casting and particulate leaching (SCPL) method is a widely used technique for creating three-dimensional porous scaffolds. taylorandfrancis.com The process begins with dissolving PLGA in a suitable organic solvent. taylorandfrancis.com A porogen—a particulate material that can be easily leached out, such as sodium chloride (salt) or sugar crystals of a specific size—is then mixed into the polymer solution. mdpi.comresearchgate.net This polymer/porogen slurry is cast into a mold, and the solvent is allowed to evaporate, leaving behind a solid composite of PLGA with the porogen particles embedded within it. mdpi.comtaylorandfrancis.com In the final step, this composite is immersed in a liquid, typically water, which dissolves and leaches out the porogen particles. taylorandfrancis.comnih.gov This process leaves behind a network of interconnected pores, creating a solid, porous PLGA scaffold. nih.gov The key advantage of this method is that the porosity and pore size of the final scaffold can be controlled by adjusting the ratio of the porogen to the polymer and by using porogen particles of a pre-determined size. nih.gov High porosities, often exceeding 85-90%, can be achieved with this method. researchgate.netnih.gov

Table 2: Controlling PLGA Scaffold Properties with Solvent Casting/Particulate Leaching Illustrates the relationship between fabrication parameters and the resulting structural characteristics of the scaffold. taylorandfrancis.comresearchgate.netnih.gov

Degradation Mechanisms and Kinetics of Poly D,l Lactide Co Glycolide

Hydrolytic Degradation Pathways

The principal mechanism of PLGA degradation is the hydrolysis of its ester linkages in an aqueous environment, such as body fluid. researchgate.netmdpi.com This process leads to the breakdown of the polymer into its constituent monomers, lactic acid and glycolic acid, which are natural metabolites in the human body. mdpi.com

The hydrolysis of PLGA involves the cleavage of the ester bonds that form the polymer backbone. researchgate.netmdpi.com This reaction is initiated by the penetration of water into the polymer matrix. The water molecules attack the ester linkages, leading to a process known as chain scission, where the long polymer chains are broken down into smaller fragments. researchgate.netpolylactide.com This initial phase is characterized by a random cleavage of the ester bonds throughout the polymer matrix. researchgate.net As a result, the molecular weight of the polymer decreases steadily over time. mdpi.com

The rate of this process is influenced by several factors, including the ratio of lactide to glycolide (B1360168) units in the copolymer. A higher glycolide content leads to a more hydrophilic polymer, which absorbs water more readily and consequently degrades faster. mdpi.comnih.gov For instance, a 50:50 ratio of lactic acid to glycolic acid (PLGA 50:50) degrades more rapidly than PLGAs with a higher proportion of the more hydrophobic lactic acid, such as PLGA 75:25 or 85:15. nih.gov

A key feature of PLGA degradation is its autocatalytic nature. mdpi.comresearchgate.net The hydrolysis of the ester bonds produces carboxylic acid end groups. mdpi.com These acidic byproducts, namely lactic acid and glycolic acid, remain trapped within the polymer matrix and act as catalysts, accelerating the rate of further ester bond cleavage. mdpi.comnih.govresearchgate.net This phenomenon leads to a significant drop in the local pH within the polymer device, which in turn enhances the degradation process. researchgate.netnih.gov The accumulation of these acidic degradation products can create a microenvironment with a pH as low as 1.5 to 4.8. researchgate.net

This autocatalytic effect is particularly pronounced in larger devices where the diffusion of the acidic byproducts out of the matrix is slower. kinampark.com The entrapped acidic oligomers and monomers lead to a faster degradation rate in the core of the device compared to its surface, a phenomenon known as heterogeneous degradation. kinampark.combohrium.com

The hydrolytic degradation of PLGA can be described as a multi-stage process:

Hydration: Initially, water penetrates the amorphous regions of the polymer matrix, causing it to swell. mdpi.com

Initial Degradation: This stage involves the random scission of ester bonds throughout the polymer, leading to a significant decrease in molecular weight but with minimal mass loss. researchgate.netnih.gov No soluble monomers are formed during this phase. researchgate.net

Constant Degradation: As the molecular weight continues to decrease, the polymer chains become short enough to be soluble. This phase is characterized by a rapid loss of polymer mass as soluble oligomers and monomers are formed. researchgate.net

Solubilization: The final stage involves the dissolution of the remaining oligomers and monomers, leading to the complete erosion of the polymer matrix. mdpi.com

Some studies have described this process in as many as seven distinct stages, including surface hydrolysis, hydrolysis of outer layers, formation and exit of water-soluble oligomers from the outer layers, bulk hydrolysis, exit of degradation products from the bulk, bulk-catalyzed hydrolysis, and finally, the formation of a fragile, porous structure. researchgate.net

The degradation of PLGA can proceed via two primary models: homogeneous and heterogeneous degradation.

Homogeneous Degradation (Bulk Erosion): In this model, degradation occurs uniformly throughout the entire polymer matrix. kinampark.com Water penetrates the device, and chain scission happens at a consistent rate from the core to the surface. This model is often observed in smaller devices or those with a high surface area-to-volume ratio, where the acidic degradation products can diffuse out more easily, preventing a significant drop in the internal pH. kinampark.com

Heterogeneous Degradation: This model is characterized by a faster degradation rate in the interior of the polymer device compared to the surface. kinampark.combohrium.comnih.gov This is a direct consequence of the autocatalytic mechanism, where the acidic degradation products are trapped within the bulk of the matrix, leading to an accelerated hydrolysis in the core. kinampark.comnih.gov This phenomenon is more prominent in larger, thicker devices where the diffusion path for the acidic byproducts is longer. kinampark.combohrium.com The result is the formation of a hollow or porous internal structure as the degradation progresses. bohrium.com

| Characteristic | Homogeneous Degradation | Heterogeneous Degradation |

|---|---|---|

| Location of Degradation | Uniform throughout the matrix | Faster in the core than at the surface |

| Key Driver | Uniform water penetration and hydrolysis | Autocatalysis by trapped acidic byproducts |

| Typical Device Size | Smaller devices, thin films, microspheres | Larger, thicker devices |

| Resulting Morphology | Gradual and uniform erosion | Formation of internal pores or a hollow structure |

Enzymatic Degradation Principles

While hydrolysis is the primary degradation pathway for PLGA, the role of enzymes in this process has also been investigated. polylactide.comnih.gov Most literature suggests that PLGA degradation is predominantly a hydrolytic process, but some studies have indicated that enzymes can influence the rate of degradation, particularly in vivo. nih.gov

The enzymatic degradation of PLGA is not as well-defined as that of other biopolymers. However, certain enzymes have been shown to accelerate the degradation process. For instance, enzymes such as proteinase K, lipase, and esterase have been studied for their effects on PLGA and its constituent homopolymers, polylactic acid (PLA) and polyglycolic acid (PGA). nih.govmdpi.com

Proteinase K can catalyze the degradation of the L-lactide units in the amorphous regions of PLA. nih.govresearchgate.net PGA is known to be degraded by specific enzymes like lipases, esterases, and endopeptidases. nih.gov One study investigating the effect of trypsin on PLGA foams found that while the enzyme did not significantly alter the decrease in molecular weight, it did accelerate the weight loss of the polymer. nih.govcapes.gov.br The proposed mechanism was that trypsin acted as a surfactant, aiding in the dispersion of degradation products into the aqueous medium. researchgate.netnih.gov

| Enzyme | Effect on Polymer | Reference |

|---|---|---|

| Proteinase K | Catalyzes degradation of L-lactide units in amorphous regions of PLA. | nih.govresearchgate.net |

| Lipase | Contributes to the degradation of PGA. | nih.gov |

| Esterase | Contributes to the degradation of PGA. | nih.gov |

| Endopeptidase | Contributes to the degradation of PGA. | nih.gov |

| Trypsin | Accelerates weight loss of PLGA, possibly by acting as a surfactant. | nih.govcapes.gov.br |

Comparative Studies of Enzymatic and Hydrolytic Degradation

The degradation of PLGA is a complex process that can be broadly categorized into two primary pathways: hydrolytic and enzymatic degradation. polylactide.com Hydrolysis is the predominant mechanism, involving the cleavage of ester bonds in the polymer backbone by water molecules, leading to a reduction in molecular weight. polylactide.commdpi.com This process is autocatalytic, as the newly formed carboxylic acid end groups accelerate further ester bond scission. mdpi.comkinampark.com

A comparative study investigating the degradation of PLGA foams in the presence of trypsin found that while weight loss was accelerated, the decrease in molecular weight and changes in copolymer composition were similar to that of purely hydrolytic degradation. nih.gov This suggests that enzymatic activity enhances the erosion of the material after it has been broken down to a certain molecular weight by hydrolysis. nih.govresearchgate.net The degradation process typically occurs in two stages: an initial phase characterized by a continuous decrease in molecular weight with minimal mass loss, followed by a second stage of significant weight loss once the molecular weight has fallen to a critical value where the fragments become water-soluble. mdpi.comnih.gov

Influencing Factors on PLGA Degradation Kinetics

The rate at which PLGA degrades is not static but is influenced by a multitude of factors. These include the intrinsic properties of the copolymer and the external environmental conditions to which it is exposed.

Impact of Lactic Acid to Glycolic Acid Monomer Ratio

The ratio of lactic acid (LA) to glycolic acid (GA) is a critical determinant of the degradation kinetics of PLGA. polylactide.comnih.gov Glycolic acid is more hydrophilic than lactic acid, meaning that an increase in the GA content leads to a higher rate of water absorption and, consequently, faster hydrolysis. polylactide.comnih.govnih.gov

Copolymers with a 50:50 LA:GA ratio exhibit the fastest degradation rate. polylactide.comnih.gov As the proportion of either monomer deviates from this ratio, the degradation rate decreases. For instance, PLGA 65:35 degrades faster than PLGA 75:25, which in turn degrades faster than PLGA 85:15. nih.gov This is because the random distribution of LA and GA units in a 50:50 copolymer disrupts the polymer chain packing, leading to a more amorphous structure that is more accessible to water molecules.

| LA:GA Ratio | Relative Degradation Rate | Rationale |

|---|---|---|

| 50:50 | Fastest | Highest hydrophilicity and amorphous nature allows for rapid water penetration and hydrolysis. polylactide.comnih.gov |

| 65:35 | Fast | Higher glycolic acid content compared to 75:25 and 85:15 leads to increased hydrophilicity. nih.gov |

| 75:25 | Moderate | Reduced glycolic acid content slows down water uptake and subsequent degradation. nih.gov |

| 85:15 | Slow | Higher lactic acid content results in a more hydrophobic and crystalline polymer, hindering water penetration. nih.govresearchgate.net |

Effect of Molecular Weight and End-Group Chemistry

The molecular weight of the PLGA polymer significantly influences its degradation rate. polylactide.com Generally, lower molecular weight polymers degrade faster than their higher molecular weight counterparts. polylactide.comresearchgate.net This is because shorter polymer chains have a higher number of carboxylic acid end groups per unit mass, which autocatalyzes the hydrolytic degradation process. kinampark.com Furthermore, lower molecular weight polymers require fewer ester bond cleavages to produce water-soluble fragments, thus accelerating mass loss. mdpi.com

The chemistry of the polymer end-groups also plays a role. PLGAs can have either "capped" (esterified) or "uncapped" (free carboxylic acid) end groups. Uncapped polymers degrade more rapidly due to the presence of the free carboxylic acid, which contributes to the autocatalytic hydrolysis of the polymer backbone. mdpi.com

| Parameter | Characteristic | Effect on Degradation Rate |

|---|---|---|

| Molecular Weight | High | Slower |

| Low | Faster polylactide.comresearchgate.net | |

| End-Group | Capped (Ester) | Slower |

| Uncapped (Carboxylic Acid) | Faster mdpi.com |

Influence of Copolymer Sequence on Degradation Profiles

The sequence of the lactic and glycolic acid monomers within the polymer chain can dramatically affect the degradation profile. acs.org While most commercially available PLGAs have a random monomer distribution, copolymers with a defined, repeating sequence exhibit significantly different degradation behavior. acs.orgkinampark.com

For example, a PLGA with a simple alternating sequence of lactic and glycolic acid units was found to have a nearly linear molecular weight loss profile, which is in stark contrast to the exponential decay typically observed for random copolymers. acs.org This linear degradation is more uniform and predictable. The specific arrangement of monomers influences the accessibility of ester bonds to water and can lead to different degradation kinetics and thermal behavior throughout the hydrolysis process. acs.org

Role of Environmental pH and Temperature

The external environment, specifically pH and temperature, has a profound impact on PLGA degradation kinetics. The rate of hydrolysis of the ester bonds in PLGA is sensitive to the pH of the surrounding medium. Degradation is accelerated in both acidic and alkaline conditions compared to a neutral pH. polylactide.comresearchgate.net The autocatalytic nature of PLGA degradation leads to the formation of an acidic microenvironment within the polymer matrix, which can be as low as pH 4, further accelerating the degradation process. nih.gov

Temperature also plays a crucial role, with higher temperatures leading to faster degradation rates. polylactide.com An increase in temperature enhances the mobility of polymer chains and the diffusion of water into the polymer matrix, thereby increasing the rate of hydrolysis. polylactide.com

Effects of Processing and Sterilization on Degradation (e.g., porosity, gamma irradiation)

The methods used to process PLGA into its final form and subsequent sterilization procedures can alter its degradation characteristics. For instance, creating a porous structure increases the surface area available for water penetration, which can lead to a faster degradation rate compared to a non-porous material of the same composition.

Sterilization techniques, particularly those involving radiation, can significantly impact the polymer's integrity. Gamma irradiation is a common sterilization method, but it can cause chain scission in the PLGA backbone, leading to a reduction in the initial molecular weight. nih.govkinampark.comnih.gov This pre-degradation accelerates the onset of mass loss during subsequent in vitro or in vivo use. nih.gov The extent of molecular weight reduction is dependent on the irradiation dose. nih.govkinampark.com For example, one study showed that increasing the gamma-irradiation dose from 0 to 5.5 Mrad resulted in a decrease in the number-average molecular weight (Mn) from 25,200 Da to 11,300 Da. nih.gov Consequently, the onset time for mass loss decreased from 3.4 weeks to 0.8 weeks. nih.gov However, the rate of mass loss, once initiated, was found to be independent of the irradiation dose. nih.gov Other sterilization methods like ethylene oxide have been shown to have a less destructive effect on the molecular integrity of PLGA. mdpi.com

| Irradiation Dose (Mrad) | Number-Average Molecular Weight (Mn) (Da) | Onset of Mass Loss (weeks) |

|---|---|---|

| 0 | 25,200 | 3.4 |

| 1.5 | 18,700 | 2.0 |

| 2.5 | 17,800 | 1.5 |

| 3.5 | 13,800 | 1.3 |

| 4.5 | 12,900 | 1.0 |

| 5.5 | 11,300 | 0.8 |

Data adapted from a study on the effects of gamma-irradiation on PLGA microparticles. nih.gov

Analysis of PLGA Degradation Products and Their Fate

The degradation of poly(D,L-lactide-co-glycolide) (PLGA) is a complex process that results in the formation of various byproducts. Understanding the fate of these products is crucial for evaluating the biocompatibility and efficacy of PLGA-based biomedical applications. This section details the formation and dissolution of oligomers and monomers, the theoretical pathways for their elimination from the body, and their impact on biological systems.

Formation and Dissolution of Oligomers and Monomers

The degradation of PLGA primarily occurs through the hydrolysis of its ester linkages in an aqueous environment. This process can be conceptually divided into distinct phases. Initially, random scission of the polymer chains leads to a significant decrease in molecular weight without a substantial loss of mass, and no soluble monomers are formed in this early stage. researchgate.net As water penetrates the polymer matrix, it cleaves the ester bonds, leading to the formation of shorter, soluble oligomeric and monomeric units. researchgate.netnih.gov This second phase is characterized by a rapid loss of mass as these smaller molecules begin to dissolve and diffuse away. researchgate.net

The degradation process is autocatalytic in nature. The hydrolysis of PLGA produces lactic acid and glycolic acid, which, along with carboxylic acid end groups on the oligomers, lower the local pH within the polymer matrix. researchgate.netmdpi.comresearchgate.net This acidic microenvironment further accelerates the hydrolysis of the remaining polymer chains. mdpi.comnih.gov Studies have shown that the pH inside a PLGA microsphere can drop to as low as 1.5.

Several factors influence the rate of formation and dissolution of these degradation products, including the lactide-to-glycolide ratio, molecular weight, and the geometry of the PLGA device. researchgate.netmdpi.com A higher glycolide content generally leads to a faster degradation rate due to the lower hydrophobicity of glycolic acid compared to lactic acid. nih.gov

Table 1: Phases of PLGA Degradation and Product Formation

| Phase | Key Events | Resulting Products |

|---|---|---|

| Initial Phase | Random hydrolytic scission of polymer chains. | Decrease in polymer molecular weight. |

| Intermediate Phase | Formation of soluble oligomers and monomers. | Rapid mass loss, release of oligomers and monomers. |

| Final Phase | Complete solubilization of the polymer matrix. | Lactic acid and glycolic acid. |

Impact of Degradation Products on Biological Systems

The accumulation of acidic degradation products from PLGA can have a significant impact on the local biological environment. The localized drop in pH can influence cellular metabolism, differentiation, and potentially trigger an inflammatory response. nih.govnih.gov

Cellular Metabolism: Lactic acid is not merely a waste product; it can also serve as an energy substrate for cells and possesses antioxidant properties. nih.govresearchgate.net Studies have shown that lactic acid can influence the metabolic function of cells. For instance, in neural precursor cells, lactic acid has been found to reduce the intracellular redox state and increase cell proliferation. nih.govresearchgate.net The release of lactic acid from degrading PLGA can provide a continuous supply of this bioactive molecule to surrounding cells, potentially influencing their function. nih.gov

Cellular Differentiation: The degradation products of PLGA can also affect cellular differentiation. For example, fast-degrading PLGA 50:50 has been observed to release measurable amounts of lactic acid that can push Schwann cells towards a glycolytic metabolism, which in turn can decrease the expression of early transcription factors involved in myelination. biorxiv.org

Inflammatory Response: A significant concern with the use of PLGA is the potential for an inflammatory response at the site of implantation, which is often attributed to the acidic microenvironment created by the degradation products. nih.govnih.gov The accumulation of lactic and glycolic acid can lead to a drop in the local pH, which may induce an inflammatory reaction and affect the health of surrounding cells. nih.govnih.gov The extent of this response is dependent on the rate of degradation and the buffering capacity of the surrounding tissue.

Table 3: Effects of PLGA Degradation Products on Biological Systems

| Biological System | Impact of Degradation Products | Key Findings |

|---|---|---|

| Cellular Metabolism | Lactic acid can serve as an energy source and has antioxidant properties. | Can reduce intracellular redox state and increase proliferation in neural precursor cells. nih.govresearchgate.net |

| Cellular Differentiation | Can influence cell fate and function. | Lactic acid from fast-degrading PLGA can alter the metabolism of Schwann cells and affect myelination-related gene expression. biorxiv.org |

| Inflammatory Response | Localized acidity can trigger inflammation. | The accumulation of acidic byproducts can lower the local pH and induce an inflammatory reaction. nih.govnih.gov |

Advanced Functionalization and Surface Modification Strategies for Plga Materials

Surface Functionalization Approaches

Surface functionalization of PLGA materials can be achieved through both covalent and non-covalent methods, allowing for the attachment of a wide range of molecules to tailor their surface properties for specific applications.

Covalent conjugation offers a stable and robust method for attaching functional groups, such as amino and carboxylic acid moieties, to the surface of PLGA materials. This approach typically involves the activation of the terminal carboxylic acid groups present on the PLGA polymer chains.

A prevalent method for this covalent linkage is carbodiimide (B86325) chemistry. nih.govmdpi.com This process often utilizes 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) to react with the carboxylic acid groups of PLGA. This reaction forms an amine-reactive O-acylisourea intermediate. To enhance the stability of this intermediate and prevent undesirable side reactions, N-hydroxysuccinimide (NHS) is often added to convert it into an NHS ester. mdpi.comnih.gov This activated PLGA can then readily react with primary amine groups on a ligand to form a stable amide bond. nih.govmdpi.com This technique has been successfully used to conjugate various molecules, including proteins and peptides, to the surface of PLGA nanoparticles. nih.govnih.gov For instance, studies have shown that about 30% of PLGA's carboxylic acid moieties can be involved in this activation and subsequent conjugation reaction. nih.gov

Similarly, molecules with carboxylic acid groups can be linked to PLGA that has been modified to present terminal amine groups. The fundamental principle of forming a stable amide bond via carbodiimide chemistry remains the same. nih.gov These covalent modification strategies provide a durable surface functionalization that can withstand physiological conditions.

| Functional Group to be Conjugated | PLGA Functional Group | Key Reagents | Resulting Linkage | Reference |

|---|---|---|---|---|

| Amino (-NH2) | Carboxylic Acid (-COOH) | EDC, NHS | Amide Bond | nih.gov, mdpi.com |

| Carboxylic Acid (-COOH) | Amino (-NH2) | EDC, NHS | Amide Bond | nih.gov |

Non-covalent surface modification provides an alternative to covalent conjugation, relying on weaker intermolecular forces such as hydrophobic and electrostatic interactions to adsorb molecules onto the PLGA surface.

Surfactants: Due to the hydrophobic nature of PLGA, surfactants are frequently used during the fabrication of PLGA nanoparticles to enhance their colloidal stability and prevent aggregation. nih.gov Commonly employed surfactants include poloxamers (e.g., Pluronic® F-68) and polysorbates (e.g., Tween® 80). nih.gov These surfactants adsorb onto the hydrophobic surface of the PLGA particles, presenting their hydrophilic segments to the aqueous environment, thereby creating a stabilizing layer. nih.gov The choice and concentration of the surfactant can significantly influence the physical stability of the resulting particles. nih.gov

Lipids: Phospholipids are another class of molecules used for the non-covalent surface modification of PLGA nanoparticles. nih.gov Their amphiphilic nature allows them to self-assemble on the surface of PLGA particles. nih.gov This self-assembly is driven by both electrostatic attraction and hydrophobic interactions. nih.gov For instance, the hydrophobic tails of the lipids can adsorb onto the hydrophobic PLGA surface, while the hydrophilic head groups orient towards the external aqueous phase, forming a lipid monolayer. nih.gov This lipid coating can impart biomimetic properties and improve the biocompatibility of the PLGA material. nih.gov

| Modifying Agent Class | Examples | Primary Driving Force of Interaction | Reference |

|---|---|---|---|

| Surfactants | Poloxamers, Polysorbates, Polyvinyl alcohol (PVA) | Hydrophobic Interactions | nih.gov |

| Lipids | Phospholipids (e.g., 1,2-dioleoyl-3-(trimethylammonium) propane (B168953) (DOTAP)) | Hydrophobic and Electrostatic Interactions | nih.gov |

Poly(ethylene glycol) (PEG)ylation Strategies

PEGylation, the process of attaching poly(ethylene glycol) (PEG) chains to a surface, is one of the most effective strategies to improve the biopharmaceutical properties of PLGA materials. nih.gov PEG is a hydrophilic, non-toxic, and biocompatible polymer that can create a "stealth" effect, prolonging circulation time and reducing non-specific protein adsorption. nih.govnih.gov

The simplest method for PEGylating PLGA surfaces is through the physical adsorption of PEG chains. nih.gov This process relies on non-covalent interactions, such as hydrophobic or electrostatic forces, to attach the PEG chains to the PLGA surface. rsc.org This can be achieved by simply incubating pre-formed PLGA nanoparticles with a solution containing PEG or PEG-containing copolymers like poloxamers. researchgate.net While straightforward, this method may result in a less stable PEG coating compared to covalent attachment, with the potential for desorption of the PEG chains over time. nih.gov

A more robust and permanent method of PEGylation involves the chemical conjugation of PEG to PLGA chains to form amphiphilic block copolymers (PLGA-PEG). frontiersin.orgcreativepegworks.com These copolymers can then be used to fabricate nanoparticles. nih.gov The synthesis of PLGA-PEG copolymers is often achieved through the ring-opening polymerization of the cyclic dimers of lactic acid and glycolic acid, initiated by a PEG molecule with a terminal hydroxyl group. researchgate.netkinampark.com This results in the formation of a diblock (PLGA-PEG) or triblock (PLGA-PEG-PLGA) copolymer, depending on the PEG initiator used. frontiersin.orgresearchgate.net

Alternatively, pre-synthesized PLGA and PEG chains with reactive terminal groups can be chemically linked, often using carbodiimide chemistry similar to that described in section 5.1.1. researchgate.netnih.gov For example, carboxyl-terminated PLGA can be conjugated to amine-terminated PEG. nih.gov The resulting PLGA-PEG copolymers self-assemble in aqueous environments, with the hydrophobic PLGA block forming the core and the hydrophilic PEG block forming a protective outer shell. frontiersin.org

The presence of a dense layer of hydrophilic PEG chains on the surface of PLGA nanoparticles provides significant advantages for their performance in biological systems. This PEG layer creates a steric barrier that prevents the nanoparticles from aggregating, thereby enhancing their colloidal stability. researchgate.net

From a bioperformance perspective, PEGylation is crucial for prolonging the systemic circulation time of PLGA nanoparticles. nih.govfrontiersin.org The PEG corona effectively shields the hydrophobic PLGA core from opsonin proteins in the bloodstream, which would otherwise mark the nanoparticles for rapid clearance by the mononuclear phagocyte system. nih.gov This "stealth" characteristic allows the nanoparticles to remain in circulation for longer periods, increasing the probability of reaching their target site. nih.govnih.gov Furthermore, PEGylation has been shown to enhance the diffusion of nanoparticles through mucosal barriers. nih.gov The molecular weight and surface density of the PEG chains are critical parameters that influence the effectiveness of these benefits. mdpi.comnih.gov

| Property | Effect of PEGylation | Underlying Mechanism | Reference |

|---|---|---|---|

| Colloidal Stability | Increased | Steric hindrance from hydrophilic PEG chains prevents aggregation. | researchgate.net |

| Systemic Circulation Time | Increased | "Stealth" effect reduces opsonization and clearance by the mononuclear phagocyte system. | nih.gov, nih.gov |

| Mucosal Penetration | Enhanced | Reduces adhesive interactions with mucus components. | nih.gov |

| Biocompatibility | Improved | The hydrophilic and neutral surface reduces non-specific interactions with biological components. | frontiersin.org |

Ligand Conjugation for Targeted Research Systems

The surface of poly(D,L-lactide-co-glycolide) (PLGA) materials can be functionalized through the conjugation of specific ligands to create targeted systems for research applications. This approach allows for the precise interaction of PLGA-based constructs with biological targets, enhancing their efficacy and specificity.

Attachment of Peptides and Proteins

The attachment of peptides and proteins to PLGA surfaces is a widely explored strategy to improve cellular interaction and targeted delivery. Peptides, such as the arginine-glycine-aspartic acid (RGD) motif, can be coupled to PLGA membranes to enhance cell adhesion, which is crucial in tissue engineering applications. mdpi.com For instance, PLGA membranes surface-modified with RGD-grafted poly(2-oxazoline) have been developed for periodontal tissue engineering, demonstrating the potential of this approach to support the adhesion of bone and osteogenic cells. mdpi.com

Proteins can also be encapsulated within or conjugated to the surface of PLGA nanoparticles. nih.gov For example, bovine serum albumin (BSA) has been used as a model protein to study encapsulation and stability within PLGA matrices. nih.govresearchgate.net The encapsulation of proteins like recombinant human growth hormone in PLGA microspheres has also been investigated for controlled release applications. nih.gov The conjugation of cell-penetrating peptides to PLGA-polyethylene glycol (PEG) nanoparticles has been shown to improve ocular drug delivery, indicating the versatility of this strategy. nih.gov

Various methods are employed for protein and peptide conjugation, often involving the activation of PLGA's terminal carboxylic acid groups. symbiosisonlinepublishing.com Emulsion-based methods, such as the oil-in-water (O/W) single emulsion and water-in-oil-in-water (W/O/W) double emulsion techniques, are commonly used for encapsulating hydrophilic proteins and peptides within PLGA micro- and nanoparticles. nih.govfrontiersin.org

Table 1: Examples of Peptide and Protein Conjugation with PLGA